2-(Hexyloxy)benzonitrile

Interfacial Self-Assembly Scanning Tunneling Microscopy (STM) Amphiphile Monolayers

2-(Hexyloxy)benzonitrile (CAS 121554-15-2), also known as 2-hexoxybenzonitrile, is an ortho-substituted aromatic nitrile with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol. It is an amphiphilic molecule, characterized by a polar benzonitrile head group and a lipophilic hexyloxy chain, which influences its self-assembly behavior and physicochemical properties.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 121554-15-2
Cat. No. B048131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hexyloxy)benzonitrile
CAS121554-15-2
SynonymsBenzonitrile,2-(hexyloxy)-
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C#N
InChIInChI=1S/C13H17NO/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9H,2-4,7,10H2,1H3
InChIKeyBEIVVUUHIAJYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hexyloxy)benzonitrile (CAS 121554-15-2): Chemical Profile and Procurement Considerations


2-(Hexyloxy)benzonitrile (CAS 121554-15-2), also known as 2-hexoxybenzonitrile, is an ortho-substituted aromatic nitrile with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is an amphiphilic molecule, characterized by a polar benzonitrile head group and a lipophilic hexyloxy chain, which influences its self-assembly behavior and physicochemical properties [1]. This compound serves primarily as a synthetic intermediate in organic chemistry and as a model system in surface science studies [1].

Workflow Synthetic intermediate Ortho-substituted aromatic nitrile building block
Model System Surface science & STM studies Amphiphile for solid-liquid interface self-assembly research
Property Intermediate chain length (C6) Balances hydrophobicity and metastable phase behavior

Why Substituting 2-(Hexyloxy)benzonitrile with Shorter-Chain or Para-Substituted Analogs Can Alter Experimental Outcomes


Generic substitution of 2-(hexyloxy)benzonitrile with analogs like 2-ethoxybenzonitrile or 4-(hexyloxy)benzonitrile is not straightforward, as the specific ortho-substitution and hexyl chain length dictate critical physicochemical and self-assembly behaviors. The hexyl chain provides a specific balance of hydrophobicity (logP ~3.52) [1] that is absent in shorter-chain derivatives, while the ortho-position influences molecular packing at interfaces [2]. Furthermore, alkoxybenzonitriles with six-carbon chains exhibit distinct phase stability characteristics compared to longer-chain homologs, being entirely metastable in liquid crystalline phases [3]. These differences can lead to significant variations in experimental outcomes in applications such as interfacial self-assembly, liquid crystal formation, and as synthetic intermediates where lipophilicity and molecular geometry are critical.

Chain length sensitivity Self-assembly concentration threshold shifts by >25-fold between C6 and C18; shorter chains may not assemble at comparable conditions.
Positional isomer effects Ortho-substitution directs interfacial packing and liquid crystal induction; para-isomers can yield different phase stability and geometry.
Metastable phase reliance C6 induces only metastable smectic phases, while C8+ forms stable enantiotropic mesophases; phase lifetime may be insufficient for some studies.

Quantitative Differentiation of 2-(Hexyloxy)benzonitrile (CAS 121554-15-2) from Analogs: A Comparative Evidence Guide


Higher Concentration Threshold for Interfacial Self-Assembly Compared to Longer-Chain Homologs

2-(Hexyloxy)benzonitrile (C6) exhibits a significantly higher concentration requirement for self-assembly at the octanoic acid/graphite interface compared to longer-chain alkoxybenzonitriles. The phase transition from octanoic acid self-assembly to an interdigitated alkoxybenzonitrile monolayer is strongly dependent on alkyl chain length. For ABN-C12, concentrations above 50 mM are required for self-assembly, while ABN-C18 self-assembles at concentrations as low as 2 mM [1]. While a precise threshold for the C6 compound is not explicitly stated, the established trend—where increasing chain length lowers the required concentration—indicates that 2-(Hexyloxy)benzonitrile (C6) requires a concentration significantly higher than 50 mM to achieve self-assembly. This property makes it a valuable negative control or a tool for studying concentration-dependent phase behavior where self-assembly is undesirable at lower concentrations.

Self-assembly threshold
Class-level inference
C6 target: >50 mM (inferred) vs. C18: >2 mM
Supports concentration-dependent phase behavior research
Higher threshold allows study of transition regimes or non-assembling control at lower concentrations.
Trend derived from longer-chain analogs; exact C6 threshold requires verification.
Interfacial Self-Assembly Scanning Tunneling Microscopy (STM) Amphiphile Monolayers

Metastable Smectic Phase Formation Contrasted with Stable Phases of Longer-Chain Homologs

In binary liquid crystal systems, alkoxybenzonitriles with a hexyloxy chain (C6) induce smectic A phases that are entirely metastable, in contrast to longer-chain homologs (C8 and above) which form stable, enantiotropic mesophases. A study of 4-alkoxybenzonitriles mixed with N-(4-propoxybenzylidene)-4-hexylaniline demonstrated that the induced liquid crystals are stable when the alkoxyl group contains eight or more carbon atoms, reaching a maximum temperature of 49 °C with a dodecyloxyl group. However, when the number of carbon atoms is six or less, the liquid crystals are entirely metastable [1]. The transition to the induced mesophase is enantiotropic only for decyloxyl or dodecyloxyl groups. The replacement of the propoxyl group in the Schiff base with an ethoxyl group further destabilizes the induced smectic A phases, with a drastic change observed when the alkoxyl group is hexyloxyl or shorter [1].

Smectic phase stability
Class-level inference
C6: entirely metastable vs. C8+: stable, enantiotropic (up to 49 °C for C12)
Useful for probing non-equilibrium mesophase behavior
Enables research on transient liquid crystal states; not suited for long-lived device applications.
Binary mixture with Schiff base; extrapolation to other hosts requires testing.
Liquid Crystals Smectic Phases Phase Stability

Elevated Lipophilicity (logP 3.52) Compared to Shorter-Chain Ethoxy Analog (logP 1.96–2.6)

2-(Hexyloxy)benzonitrile exhibits a calculated logP value of 3.52 [1], which is significantly higher than that of its shorter-chain analog, 2-ethoxybenzonitrile, which has reported logP values ranging from 1.96 to 2.6 . This increase of approximately 1 log unit corresponds to a roughly 10-fold increase in partition coefficient between octanol and water, indicating substantially greater lipophilicity. The higher logP value of the hexyloxy derivative enhances its solubility in nonpolar media and its ability to partition into lipid bilayers or hydrophobic binding pockets, which is a critical parameter for applications in membrane permeability studies, drug design, and the development of amphiphilic materials.

Lipophilicity (logP)
Head-to-head
C6: logP 3.52 vs. C2 ethoxy: 1.96–2.6
Supports selection for organic-phase partitioning or membrane interaction studies
Approximately 8- to 40-fold higher partition coefficient; relevant for solubility in nonpolar media.
Calculated logP; experimental validation under specific conditions recommended.
Lipophilicity Membrane Permeability Partition Coefficient

Optimized Research and Industrial Application Scenarios for 2-(Hexyloxy)benzonitrile (CAS 121554-15-2)


Concentration-Dependent Interfacial Self-Assembly Studies

2-(Hexyloxy)benzonitrile is ideally suited for investigating the concentration-dependent phase behavior of amphiphiles at the solution-graphite interface. Its higher concentration threshold for self-assembly, inferred to be >50 mM in octanoic acid, makes it an excellent candidate for studying the transition from solvent-dominated to solute-dominated monolayers, or for use as a non-assembling control at lower concentrations [1].

Metastable Liquid Crystal Phase Research

This compound is valuable for researchers studying the formation and properties of metastable smectic phases. Its ability to induce entirely metastable smectic A phases in binary mixtures [1] allows for the exploration of non-equilibrium liquid crystalline behavior, phase transition kinetics, and the stabilization of transient mesophases, which are topics of fundamental and applied interest in soft matter physics.

Synthetic Intermediate Requiring Enhanced Lipophilicity

As a synthetic building block, 2-(hexyloxy)benzonitrile offers a significantly higher logP (3.52) compared to shorter-chain analogs like 2-ethoxybenzonitrile (logP 1.96–2.6) [2]. This makes it the preferred starting material for synthesizing target molecules that require increased membrane permeability, improved organic solubility, or enhanced hydrophobic interactions, such as in the development of bioactive compounds, agrochemicals, or functional organic materials [1].

Amphiphile Model System for STM and Surface Science

The amphiphilic nature of 2-(hexyloxy)benzonitrile, combining a polar nitrile head with a hexyl tail, makes it an excellent model compound for scanning tunneling microscopy (STM) studies of molecular self-assembly at solid-liquid interfaces. Its ortho-substitution pattern and intermediate chain length provide a distinct packing geometry and self-assembly behavior that can be compared with other alkoxybenzonitriles to elucidate the roles of molecular geometry and van der Waals interactions in 2D crystal formation [1].

Application
Selection Property
Validation Focus
Interfacial self-assembly studies
High concentration threshold for monolayer formation
STM imaging of phase transitions in octanoic acid/graphite systems
Metastable liquid crystal research
Induction of entirely metastable smectic A phases
Binary phase diagram and stability lifetime measurements
Synthetic intermediate (lipophilic target)
Elevated logP (3.52) vs. shorter-chain analogs
Solubility and membrane partitioning assays
Amphiphile model for STM
Ortho-substituted benzonitrile with C6 tail
Molecular packing geometry and 2D crystal formation analysis

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